IMR-687 is derived from extensive research into phosphodiesterase inhibitors, particularly focusing on their potential to enhance fetal hemoglobin production and improve red blood cell function. The compound is classified under the category of small molecules targeting specific enzymes involved in cyclic nucleotide metabolism. Its development is part of a broader effort to find effective treatments for conditions with limited therapeutic options.
The synthesis of IMR-687 involves several chemical reactions that typically include:
IMR-687's molecular structure features a complex arrangement that includes:
The molecular formula of IMR-687 is C₁₁H₁₃N₅O₂, indicating the presence of nitrogen and oxygen atoms crucial for its biological activity. The compound's molecular weight is approximately 233.25 g/mol.
IMR-687 undergoes various chemical reactions during its synthesis and in biological systems:
The inhibition mechanism involves competitive binding at the enzyme's active site, leading to increased levels of cyclic guanosine monophosphate within cells.
IMR-687 exerts its therapeutic effects primarily through the following processes:
IMR-687 is typically presented as a solid compound with specific melting points and solubility characteristics that facilitate its formulation into oral or injectable dosage forms.
The stability of IMR-687 under various pH conditions and temperatures is crucial for its formulation and storage. Its solubility profile in different solvents aids in determining suitable delivery methods.
IMR-687 has significant potential applications in:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2